6-Bromo-5-fluoro-1-methyl-1H-indazole
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Overview
Description
6-Bromo-5-fluoro-1-methyl-1H-indazole is a chemical compound with the molecular formula C8H6BrFN2 . It is a solid substance and is used in various chemical reactions due to its unique structure and properties .
Synthesis Analysis
The synthesis of 6-Bromo-5-fluoro-1-methyl-1H-indazole involves various chemical reactions . For instance, one method involves the reaction of 2-methylbenzoic acid with 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione in concentrated H2SO4 . The reaction mixture is stirred at room temperature for 5 hours .
Molecular Structure Analysis
The molecular structure of 6-Bromo-5-fluoro-1-methyl-1H-indazole is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole form is more thermodynamically stable than the 2H-indazole form .
Chemical Reactions Analysis
6-Bromo-5-fluoro-1-methyl-1H-indazole participates in various chemical reactions . For example, it can undergo reductive cyclization reactions and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent .
Physical And Chemical Properties Analysis
6-Bromo-5-fluoro-1-methyl-1H-indazole has a molecular weight of 229.05 g/mol . It is a solid substance and should be stored in a dry, cool, and well-ventilated place .
Scientific Research Applications
Antiviral Activity
6-Bromo-5-fluoro-1-methyl-1H-indazole: derivatives have been studied for their potential as antiviral agents. For instance, certain indazole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural flexibility of indazole allows for the synthesis of various scaffolds that can be screened for pharmacological activities, including antiviral properties.
Anti-inflammatory Properties
Indazole compounds, including the 6-bromo-5-fluoro variant, are known to possess anti-inflammatory activities. This is particularly relevant in the development of new medications for chronic inflammatory diseases . The indazole nucleus’s ability to bind with high affinity to multiple receptors makes it a valuable pharmacophore in anti-inflammatory drug design.
Anticancer Applications
The indazole nucleus is a common feature in many synthetic drug molecules with anticancer properties. Recent studies have highlighted the potential of 6-Bromo-5-fluoro-1-methyl-1H-indazole derivatives in inhibiting human cancer cell lines, such as lung, leukemia, prostate, and hepatoma cells . These compounds can induce apoptosis and affect the cell cycle, offering a promising scaffold for developing effective and low-toxic anticancer agents.
Antimicrobial Effects
Indazole derivatives are also explored for their antimicrobial activities. The presence of the indazole nucleus contributes to the broad-spectrum biological activities of these compounds, making them suitable candidates for new antimicrobial drug development .
Antitubercular Activity
The fight against tuberculosis has led researchers to explore indazole derivatives for their antitubercular properties. The structural diversity of indazole allows for the creation of compounds that could potentially be used in the treatment of tuberculosis .
Antidiabetic Potential
Indazole derivatives have been investigated for their antidiabetic effects. The modification of the indazole scaffold can lead to the discovery of new therapeutic agents for diabetes management .
Mechanism of Action
Target of Action
It is known that indazole derivatives, to which this compound belongs, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It is known that indazole derivatives interact with their targets in a way that can lead to various biologically significant properties .
Biochemical Pathways
It is known that indazole derivatives can affect various biochemical pathways, leading to their use in the treatment of cancer cells, microbes, and different types of disorders .
Result of Action
It is known that indazole derivatives can have various biologically vital properties, suggesting that they may have significant effects at the molecular and cellular level .
properties
IUPAC Name |
6-bromo-5-fluoro-1-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-3-6(9)7(10)2-5(8)4-11-12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZKXJRVDISQRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693842 |
Source
|
Record name | 6-Bromo-5-fluoro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-fluoro-1-methyl-1H-indazole | |
CAS RN |
1286734-86-8 |
Source
|
Record name | 6-Bromo-5-fluoro-1-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-fluoro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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